molecular formula C22H22O6 B14622771 acetic acid;(5R,6R)-5,6-dihydrochrysene-5,6-diol CAS No. 56183-23-4

acetic acid;(5R,6R)-5,6-dihydrochrysene-5,6-diol

Cat. No.: B14622771
CAS No.: 56183-23-4
M. Wt: 382.4 g/mol
InChI Key: MRFXPYUIYOOIRJ-RKDOVGOJSA-N
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Description

Acetic acid;(5R,6R)-5,6-dihydrochrysene-5,6-diol is a unique compound that combines the properties of acetic acid and a dihydrochrysene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(5R,6R)-5,6-dihydrochrysene-5,6-diol typically involves the following steps:

    Starting Materials: The synthesis begins with chrysene, a polycyclic aromatic hydrocarbon.

    Hydrogenation: Chrysene undergoes hydrogenation to form 5,6-dihydrochrysene.

    Chiral Resolution: The dihydrochrysene is then resolved into its (5R,6R) enantiomer using chiral catalysts or chromatography.

    Diol Formation: The (5R,6R)-5,6-dihydrochrysene is further reacted with oxidizing agents to introduce hydroxyl groups at the 5 and 6 positions, forming (5R,6R)-5,6-dihydrochrysene-5,6-diol.

    Acetylation: Finally, the diol is acetylated using acetic anhydride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(5R,6R)-5,6-dihydrochrysene-5,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove the hydroxyl groups, forming a fully saturated hydrocarbon.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for halogenation.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Acetic acid;(5R,6R)-5,6-dihydrochrysene-5,6-diol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;(5R,6R)-5,6-dihydrochrysene-5,6-diol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The hydroxyl groups and chiral centers allow the compound to interact with enzymes and receptors in a stereospecific manner.

    Pathways: The compound may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Chrysene: The parent compound, lacking the hydroxyl groups and chiral centers.

    5,6-Dihydrochrysene: A simpler derivative without the hydroxyl groups.

    (5R,6R)-5,6-Dihydrochrysene-5,6-diol: The diol form without acetylation.

Uniqueness

Acetic acid;(5R,6R)-5,6-dihydrochrysene-5,6-diol is unique due to its combination of acetic acid and a chiral dihydrochrysene derivative. This structural complexity provides distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications.

Properties

CAS No.

56183-23-4

Molecular Formula

C22H22O6

Molecular Weight

382.4 g/mol

IUPAC Name

acetic acid;(5R,6R)-5,6-dihydrochrysene-5,6-diol

InChI

InChI=1S/C18H14O2.2C2H4O2/c19-17-15-8-4-3-7-13(15)14-10-9-11-5-1-2-6-12(11)16(14)18(17)20;2*1-2(3)4/h1-10,17-20H;2*1H3,(H,3,4)/t17-,18-;;/m1../s1

InChI Key

MRFXPYUIYOOIRJ-RKDOVGOJSA-N

Isomeric SMILES

CC(=O)O.CC(=O)O.C1=CC=C2C(=C1)C=CC3=C2[C@H]([C@@H](C4=CC=CC=C34)O)O

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC=C2C(=C1)C=CC3=C2C(C(C4=CC=CC=C34)O)O

Origin of Product

United States

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